molecular formula C23H19N5O2 B14580839 1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N',1-triphenyl- CAS No. 61457-38-3

1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N',1-triphenyl-

Cat. No.: B14580839
CAS No.: 61457-38-3
M. Wt: 397.4 g/mol
InChI Key: GHMIXZMOVDLRPG-UHFFFAOYSA-N
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Description

1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N’,1-triphenyl- is a heterocyclic compound that features a pyrazole ring substituted with amino and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N’,1-triphenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N’,1-triphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.

Major Products:

    Oxidation: Formation of pyrazole-3,4-dicarboxylic acid derivatives.

    Reduction: Formation of pyrazole-3,4-dicarboxamide derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N’,1-triphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N’,1-triphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

  • 1H-Pyrazole-3,5-dicarboxamide
  • 3-Amino-1H-pyrazole-4-carboxamide hemisulfate
  • 1H-Pyrazole, 3,5-dimethyl-1-phenyl-

Comparison: 1H-Pyrazole-3,4-dicarboxamide, 5-amino-N,N’,1-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

CAS No.

61457-38-3

Molecular Formula

C23H19N5O2

Molecular Weight

397.4 g/mol

IUPAC Name

5-amino-3-N,4-N,1-triphenylpyrazole-3,4-dicarboxamide

InChI

InChI=1S/C23H19N5O2/c24-21-19(22(29)25-16-10-4-1-5-11-16)20(23(30)26-17-12-6-2-7-13-17)27-28(21)18-14-8-3-9-15-18/h1-15H,24H2,(H,25,29)(H,26,30)

InChI Key

GHMIXZMOVDLRPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(N(N=C2C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)N

Origin of Product

United States

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